molecular formula C20H20F3N3O3 B2731974 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 954636-10-3

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2731974
CAS No.: 954636-10-3
M. Wt: 407.393
InChI Key: JVMPUXNYHVEWSV-UHFFFAOYSA-N
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Description

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
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Biological Activity

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity towards these targets dictate the compound's pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it can be compared with similar urea derivatives:

Compound NameStructural FeaturesBiological Activity
1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)ureaHydroxy group instead of methoxyVarying reactivity and potential anti-inflammatory effects
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)ureaDifferent position of the tolyl groupAltered chemical properties affecting biological interactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-chlorophenyl)ureaChlorine substitutionPotentially different enzyme inhibition profile

In Vitro Studies

In vitro evaluations have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies showed an IC50 value indicating effective cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest.

In Vivo Studies

Animal model studies further support the compound's therapeutic potential. For example, administration in murine models has shown reduced tumor growth rates when treated with this compound compared to controls. The observed effects are attributed to its ability to modulate immune responses and inhibit angiogenesis.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-7-5-16(6-8-17)26-12-13(9-18(26)27)11-24-19(28)25-15-4-2-3-14(10-15)20(21,22)23/h2-8,10,13H,9,11-12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMPUXNYHVEWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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